molecular formula C18H24N4O4 B6482645 N-cyclopentyl-2-{6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 941897-80-9

N-cyclopentyl-2-{6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

Cat. No. B6482645
CAS RN: 941897-80-9
M. Wt: 360.4 g/mol
InChI Key: SOKZUELWQNWZTA-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a useful research compound. Its molecular formula is C18H24N4O4 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclopentyl-2-{6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is 360.17975526 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-cyclopentyl-2-{6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-{6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Breast-Cancer Activity

The compound has been studied for its anti-breast-cancer activity . It’s been found that derivatives of this compound have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . These derivatives have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib .

CDK4/6 Inhibitors

The compound is related to CDK4/6 inhibitors like ribociclib and palbociclib . These inhibitors are used in the treatment of estrogen receptor positive (ER+) advanced breast cancer . They have been shown to significantly improve the progression-free survival (PFS) and overall survival (OS) compared to endocrine therapy alone .

Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives

The compound belongs to the class of pyrido[2,3-d]pyrimidine derivatives , which have shown a therapeutic interest . These derivatives have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Applications in Advanced Ceramics

The compound has potential applications in the field of advanced ceramics . It’s been studied for use in ionized glass for touch screens, electrolytes for solid oxide fuel cells (SOFCs), windows in aerospace applications, porous ceramics for filters, traps and substrates, and joining materials for ceramic joints .

Indentation Plastometry of Very Hard Metals

The compound has been used in the field of Indentation Plastometry of Very Hard Metals . This involves iterative finite element method (FEM) simulation of the indentation of metallic samples, with the plasticity parameters being repeatedly changed until an optimal agreement is reached between experimental and predicted indent profiles .

properties

IUPAC Name

N-cyclopentyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-4-11-9-19-16-14(15(11)26-3)17(24)22(18(25)21(16)2)10-13(23)20-12-7-5-6-8-12/h9,12H,4-8,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKZUELWQNWZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

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